molecular formula C16H20N4O2 B13916012 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B13916012
M. Wt: 300.36 g/mol
InChI Key: TUFDQIOBNDGLIO-UHFFFAOYSA-N
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Description

3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a complex organic compound that features a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a 4-ethylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the 4-ethylpiperazine group: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the oxadiazole core.

    Attachment of the benzaldehyde moiety: This can be done through formylation reactions, such as the Vilsmeier-Haack reaction, where a formyl group is introduced to the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions vary depending on the type of substitution, but typically involve strong acids or bases and elevated temperatures.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Materials Science: It is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism by which 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde exerts its effects is largely dependent on its application:

    In medicinal chemistry: , it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    In materials science: , its structural properties may influence the physical characteristics of the materials it is incorporated into, such as conductivity or mechanical strength.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
  • 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole

Uniqueness

3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the 1,2,4-oxadiazole ring, in particular, distinguishes it from many other compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

3-[5-[(4-ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde

InChI

InChI=1S/C16H20N4O2/c1-2-19-6-8-20(9-7-19)11-15-17-16(18-22-15)14-5-3-4-13(10-14)12-21/h3-5,10,12H,2,6-9,11H2,1H3

InChI Key

TUFDQIOBNDGLIO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=NC(=NO2)C3=CC=CC(=C3)C=O

Origin of Product

United States

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